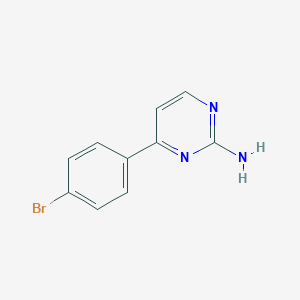

4-(4-Bromophenyl)pyrimidin-2-amine

Vue d'ensemble

Description

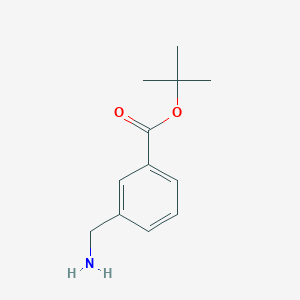

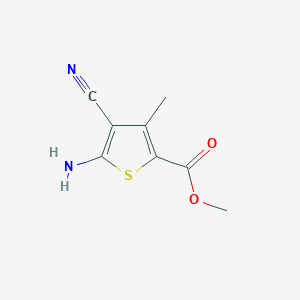

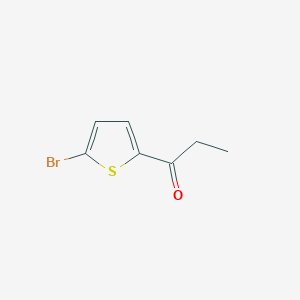

4-(4-Bromophenyl)pyrimidin-2-amine is a chemical compound with the CAS Number: 392326-81-7 . It has a molecular weight of 250.1 and its molecular formula is C10H8BrN3 . The compound is typically stored in a dark place at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a mixture of p-bromoacetophenone, thiourea, and iodine was taken in a round bottom flask and refluxed for 12 hours . The reaction mixture was then cooled and washed with diethyl ether to remove the unreacted acetophenone and iodine .Molecular Structure Analysis

The molecular structure of 4-(4-Bromophenyl)pyrimidin-2-amine has been confirmed by physicochemical properties and spectroanalytical data such as NMR and IR . The InChI Code is 1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) .Physical And Chemical Properties Analysis

4-(4-Bromophenyl)pyrimidin-2-amine is a solid at room temperature . The compound’s density is 1.566 g/cm³ and it has a boiling point of 449.4ºC at 760 mmHg .Applications De Recherche Scientifique

Inhibitor of Tyrosine Kinase Activity : 4-[(3-Bromophenyl)amino]pyrido[3,4-d]pyrimidine PD 158780, a derivative of 4-(4-Bromophenyl)pyrimidin-2-amine, is a potent in vitro inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and other members of the erbB family. It competitively binds at the ATP site of these signal transduction enzymes, showing significant in vivo activity against certain tumors (Rewcastle et al., 1998).

Quantum Chemical Characterization for Hydrogen Bonding : A study characterized hydrogen bonding sites in three pyrimidine compounds derivatives, including 4-(4-Bromophenyl)pyrimidin-2-amine. Quantum chemistry methods, such as HF/6-311+G(d,p) and B3PW91/6-311+G(d,p) levels, were employed, identifying nitrogen atoms of the pyrimidine nucleus as major hydrogen bonding sites (Traoré et al., 2017).

Synthesis of Novel Antimicrobial Additives : The compound was used in the synthesis of antimicrobial additives for polyurethane varnishes and printing ink pastes. These additives exhibited very good antimicrobial effects when incorporated physically into the varnish and ink formulations (El‐Wahab et al., 2015).

GPR119 Agonists for Glucose Tolerance : A derivative, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, was identified as an agonist for GPR119, improving glucose tolerance in mice and showing good pharmacokinetic profiles in rats (Negoro et al., 2012).

Synthesis of Anticancer Compounds : The compound was involved in the synthesis of anticancer compounds, showing high antiproliferative potential against human colorectal carcinoma cancer cell lines, and used for rational drug designing (Kumar et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

4-(4-bromophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMOYCJVOJTPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404632 | |

| Record name | 4-(4-bromophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)pyrimidin-2-amine | |

CAS RN |

392326-81-7 | |

| Record name | 4-(4-bromophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.